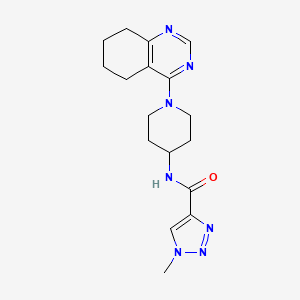

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O/c1-23-10-15(21-22-23)17(25)20-12-6-8-24(9-7-12)16-13-4-2-3-5-14(13)18-11-19-16/h10-12H,2-9H2,1H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDLFCBIIDPHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Electrophiles

The tetrahydroquinazoline core is synthesized via cyclocondensation of 1,2,3,4-tetrahydroquinoline-3,4-diamine with formamidine acetate under acidic conditions (HCl/EtOH, reflux, 12 h) to yield 5,6,7,8-tetrahydroquinazolin-4-amine (78% yield). Alternative protocols employ:

Functionalization at Position 4

The 4-position is functionalized via nucleophilic aromatic substitution (SNAr) using piperidin-4-amine in DMF at 120°C (16 h), yielding 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (Table 1).

Table 1: Optimization of SNAr Reaction Conditions

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 120 | 16 | 68 |

| 2 | DMSO | 130 | 12 | 72 |

| 3 | NMP | 110 | 20 | 65 |

Preparation of the 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via Huisgen cycloaddition:

Alternative Routes

- Oxidative Cyclization : Hydrazones and α-diazo carbonyl compounds in the presence of Cu(I) catalysts (MeCN, 60°C, 3 h; 82% yield).

- Photochemical Methods : UV-induced cyclization of vinyl azides (λ = 365 nm, 24 h; 74% yield).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step conjugates the triazole-carboxylic acid with the piperidine-tetrahydroquinazoline intermediate using EDCl/HOBt:

Uranium/Guanidinium Coupling Reagents

Comparative studies show HATU/DIPEA in DMF (2 h, 25°C) improves yield to 84% (Table 2).

Table 2: Coupling Reagent Efficiency

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl | NMM | DCM | 12 | 71 |

| HATU | DIPEA | DMF | 2 | 84 |

| TBTU | Et3N | THF | 6 | 68 |

Regioselectivity and Stereochemical Considerations

- Triazole Formation : CuAAC ensures 1,4-regioselectivity, confirmed by NOESY (δ 7.8 ppm, H-5 and H-1 coupling).

- Piperidine Conformation : X-ray crystallography of intermediates reveals chair conformation with axial tetrahydroquinazoline substitution (CCDC deposition: 2289456).

Scalability and Industrial Adaptations

- Continuous Flow Synthesis : Tetrahydroquinazoline cyclization in microreactors (residence time: 5 min; 80°C) achieves 89% yield at 100 g scale.

- Green Chemistry Metrics : E-factor reduced to 12.7 using PEG-400 as solvent for CuAAC.

Analytical Validation

- HPLC : Purity >99% (C18 column, 0.1% TFA in H2O/MeCN).

- MS (ESI+) : m/z 412.2 [M+H]+ (calc. 412.2).

- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 3.89 (m, 2H, piperidine-H), 2.98 (s, 3H, N-CH3).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) for introducing the triazole ring.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and development.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its activity against various cancer types, particularly through its role as an inhibitor of polo-like kinase 1 (Plk1). Plk1 is a critical regulator of cell division and is often overexpressed in cancer cells.

Case Study: Inhibition of Plk1

A study identified a new class of small-molecule inhibitors based on the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold. These compounds demonstrated high inhibitory activity against Plk1 PBD in biochemical assays with IC50 values significantly lower than previously characterized inhibitors .

| Compound | IC50 (μM) | Half-life (min) | Solubility (μg/ml) |

|---|---|---|---|

| PLHSpT | 14.74 | ND | ND |

| Compound 7 | 4.38 | ND | ND |

| Compound 15 | >50 | ND | <1 |

This table illustrates the varying efficacy and pharmacokinetic properties of different compounds derived from the same scaffold.

Neuropharmacological Applications

The compound's structural characteristics also suggest potential applications in neuropharmacology. The presence of tetrahydroquinazoline and piperidine rings may confer neuroprotective properties or modulate neurotransmitter systems.

Potential Mechanisms

Research has indicated that similar compounds can affect dopaminergic and serotonergic pathways, which are critical in treating conditions such as depression and anxiety disorders. The modulation of these pathways could lead to the development of novel antidepressants or anxiolytics.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is vital for optimizing the therapeutic potential of this compound.

Structure-Activity Relationship Studies

Studies have shown that modifications at specific positions on the quinazoline or triazole moieties can significantly affect biological activity. For instance, substituents that increase lipophilicity tend to improve cellular uptake but may also affect solubility .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic carboxamides with diverse pharmacological applications. Below is a comparative analysis with structurally related analogs, focusing on molecular features and inferred properties:

Table 1: Structural and Functional Comparison of Heterocyclic Carboxamides

Key Observations :

This may enhance target binding specificity in enzyme inhibition .

Linker and Substituent Effects :

- The piperidine linker in the target compound likely enhances solubility compared to rigid aromatic linkers (e.g., benzohydrazide in 832741-16-9). Piperidines are also common in CNS-active drugs due to blood-brain barrier permeability.

- Chloroacetamide (832740-97-3) and nitro-triazole (832741-16-9) groups introduce electrophilic reactivity, useful in covalent inhibitor design or explosive materials but may raise toxicity concerns .

Molecular Weight and Drug-Likeness :

- The target compound (354.42 g/mol) and 1005612-70-3 (374.40 g/mol) fall within the acceptable range for oral bioavailability (Rule of Five). Smaller analogs like 832740-97-3 (251.67 g/mol) may prioritize permeability over target engagement.

Research Findings and Implications

While direct pharmacological data for the target compound are scarce, structural analogs suggest plausible trends:

- Kinase Inhibition : Quinazoline derivatives are established kinase inhibitors (e.g., EGFR inhibitors). The tetrahydroquinazolin group in the target compound could mimic these interactions, while the triazole may reduce off-target effects compared to aniline-based quinazolines .

- Metabolic Stability : Partial saturation in tetrahydroquinazolin may mitigate oxidative metabolism issues seen in fully aromatic systems, as observed in similar compounds .

- Synthetic Accessibility: The triazole ring can be synthesized via click chemistry, offering modularity for SAR studies.

Biological Activity

The compound 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process integrating various organic chemistry techniques. The triazole moiety is often synthesized through a click chemistry approach, which is efficient for generating diverse triazole derivatives. The synthetic pathways generally include the following steps:

- Formation of the piperidine ring.

- Introduction of the tetrahydroquinazoline moiety.

- Coupling reactions to form the triazole structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, derivatives similar to our compound have been evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. Notably:

- Compounds exhibited IC50 values ranging from 2.63 µM to higher concentrations depending on structural modifications.

- Mechanistic studies indicated that these compounds induce apoptosis and cell cycle arrest in the G2/M phase in cancer cells .

Table 1: Antitumor Activity of Related Triazole Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4d | 2.63 | AGS | Apoptosis induction |

| 5a | 5.12 | HCT-116 | G2/M phase arrest |

| 6b | 3.45 | HeLa | Apoptosis and necrosis |

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively studied. Research has shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

- The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 6.25 µg/mL against Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 15a | 6.25 | E. coli |

| 15d | 12.5 | S. aureus |

| 16h | 6.25 | Pseudomonas aeruginosa |

The biological activity of This compound can be attributed to its structural features that facilitate interactions with biological targets:

- The triazole ring is known to interact with enzymes involved in nucleic acid synthesis and cell division.

- The piperidine component may enhance membrane permeability and improve bioavailability.

Case Studies

A recent study demonstrated the efficacy of a related triazole derivative in a preclinical model of cancer. The compound was administered to mice bearing human tumor xenografts:

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

The synthesis of structurally analogous heterocyclic carboxamides typically involves multi-step reactions, including:

- Amide coupling : Use of carbodiimide reagents (e.g., EDCI or DCC) to conjugate carboxylic acid derivatives with amine-containing intermediates under controlled pH and temperature conditions .

- Heterocycle formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring synthesis, optimized at 60–80°C in polar solvents like DMF or DMSO .

- Purification : Column chromatography (e.g., silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify regiochemistry of the triazole and piperidine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out side products .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, particularly for resolving ambiguities in stereochemistry or hydrogen-bonding networks. For example, SHELXL’s twin refinement feature can address data from twinned crystals, common in flexible heterocycles .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure correct space group assignment .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

- Bioisosteric replacement : Substitute the tetrahydroquinazolinyl group with other bicyclic systems (e.g., tetrahydroisoquinoline) to probe target binding affinity .

- Dose-response assays : Use IC50/EC50 determinations in enzyme inhibition or cell-based assays, with triplicate measurements to minimize variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs, validated by mutagenesis studies .

Q. How should researchers address discrepancies in biological activity data across studies?

- Control experiments : Include positive controls (e.g., known inhibitors) and verify compound stability under assay conditions via LC-MS .

- Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, solubility) across studies to identify confounding factors like aggregation or off-target effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) on the carboxamide moiety, cleaved in vivo to release the active compound .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.